molecular formula C12H5Cl3O2 B1194946 8-Hydroxy-2,3,4-trichlorodibenzofuran CAS No. 103124-63-6

8-Hydroxy-2,3,4-trichlorodibenzofuran

Cat. No.: B1194946
CAS No.: 103124-63-6
M. Wt: 287.5 g/mol
InChI Key: WRNMERBQJJGYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2,3,4-trichlorodibenzofuran is a chemical compound with the molecular formula C12H5Cl3O2 It is a derivative of dibenzofuran, characterized by the presence of three chlorine atoms at positions 6, 7, and 8, and a hydroxyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2,3,4-trichlorodibenzofuran typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method includes:

    Chlorination: Dibenzofuran is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6, 7, and 8 positions.

    Hydroxylation: The trichlorinated dibenzofuran is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in an aqueous medium

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of dibenzofuran are chlorinated in industrial reactors with precise control over temperature and chlorine flow rates.

    Continuous Hydroxylation: The chlorinated product is continuously fed into hydroxylation reactors where it reacts with hydroxylating agents under optimized conditions to yield the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2,3,4-trichlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Products include 6,7,8-trichloro-2-dibenzofuranone or 6,7,8-trichloro-2-dibenzofurancarboxylic acid.

    Reduction: Products include partially or fully dechlorinated dibenzofuran derivatives.

    Substitution: Products include various substituted dibenzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

8-Hydroxy-2,3,4-trichlorodibenzofuran has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,3,4-trichlorodibenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms contribute to its lipophilicity, enabling it to penetrate cell membranes. The compound may inhibit or activate enzymes, disrupt cellular processes, or interact with DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-2-dibenzofuranol: Similar structure but with two chlorine atoms.

    8-Hydroxy-2,3,4-trichlorodibenzofuran: Differently substituted dibenzofuran derivative.

    2-Hydroxy-6,7,8-trichlorodibenzofuran: Another isomer with the hydroxyl group at a different position.

Uniqueness

This compound is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

103124-63-6

Molecular Formula

C12H5Cl3O2

Molecular Weight

287.5 g/mol

IUPAC Name

6,7,8-trichlorodibenzofuran-2-ol

InChI

InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H

InChI Key

WRNMERBQJJGYCV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl

103124-63-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-2,3,4-trichlorodibenzofuran
Reactant of Route 2
8-Hydroxy-2,3,4-trichlorodibenzofuran
Reactant of Route 3
8-Hydroxy-2,3,4-trichlorodibenzofuran
Reactant of Route 4
8-Hydroxy-2,3,4-trichlorodibenzofuran
Reactant of Route 5
8-Hydroxy-2,3,4-trichlorodibenzofuran
Reactant of Route 6
8-Hydroxy-2,3,4-trichlorodibenzofuran

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